N-Ethyl-2-(3-hydroxy-4-methoxyphenyl)acetamide
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Overview
Description
N-Ethyl-2-(3-hydroxy-4-methoxyphenyl)acetamide: is an organic compound with a molecular formula of C11H15NO3 It is characterized by the presence of an ethyl group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(3-hydroxy-4-methoxyphenyl)acetamide typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with ethylamine and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves acetylation to form the acetamide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Ethyl-2-(3-hydroxy-4-methoxyphenyl)acetamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the carbonyl group of the acetamide, potentially forming the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxy and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: N-Ethyl-2-(3-hydroxy-4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for the development of new drugs and therapeutic agents.
Medicine: this compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Its ability to interact with specific biological targets makes it a potential candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(3-hydroxy-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups on the aromatic ring allow for hydrogen bonding and hydrophobic interactions with enzymes and receptors. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
N-(4-hydroxy-3-methoxyphenyl)acetamide: Similar structure but lacks the ethyl group.
N-(3-hydroxy-4-methoxyphenyl)acetamide: Similar structure but lacks the ethyl group.
N-Ethyl-2-(4-hydroxy-3-methoxyphenyl)acetamide: Similar structure but with different positioning of functional groups.
Uniqueness: N-Ethyl-2-(3-hydroxy-4-methoxyphenyl)acetamide is unique due to the presence of both an ethyl group and specific positioning of hydroxy and methoxy groups on the aromatic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-(3-hydroxy-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-12-11(14)7-8-4-5-10(15-2)9(13)6-8/h4-6,13H,3,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVSSBTXPGXGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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